Scientific Field: Oncology
Summary of the Application: JK184 is a potent Hedgehog inhibitor that regulates the glioma-dependent transcriptional activity . It has been studied for its potential in treating breast cancer (BCa), which is the most common aggressive tumor among women worldwide .
Methods of Application or Experimental Procedures: JK184 is applied to BCa cells in a dose- and time-dependent manner. The induction of autophagy compromises the antiproliferative effect of JK184 .
Results or Outcomes: JK184 intervention induces BCa cell death involving the dysregulation of autophagy . It has been found that JK184 induces autophagy via inhibiting the Akt/mTOR pathway in BCa cells . This suggests that JK184 in combination with an autophagy inhibitor may be a potential therapeutic strategy for the clinical treatment of BCa .
Scientific Field: Immunology
Summary of the Application: JK184 has been suggested as a potential adjuvant when combined with ICB treatment . It is believed to promote T cell infiltration, further activating the immune system and reshaping the tumor microenvironment .
Results or Outcomes: The potential of jk184 to enhance the effectiveness of icb treatment suggests promising results .
Summary of the Application: JK184 has been studied for its potential in inhibiting tumor growth. It is encapsulated in biodegradable polymeric micelles, which are used as a delivery system to enhance its anti-tumor activity .
Results or Outcomes: Histological analysis showed that JK184 micelles improved anti-tumor activity by inducing more apoptosis, decreasing microvessel density, and reducing the expression of CD31, Ki67, and VEGF in tumor tissues .
Scientific Field: Cell Biology
Summary of the Application: JK184 has been studied for its role in autophagy regulation. Autophagy is a deeply conserved homeostatic pathway and plays pivotal roles in the inhibition of tumorigenesis .
Results or Outcomes: JK184 intervention induces cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . JK184 induces autophagy via inhibiting the Akt/mTOR pathway in cells .
Scientific Field: Developmental Biology
Summary of the Application: JK184 has been identified as an imidazopyridine derivative that reveals dual roles for microtubules in Hedgehog signaling .
Results or Outcomes: The potential of jk184 to reveal dual roles for microtubules in hedgehog signaling suggests promising results .
JK184 is a small-molecule compound classified as an imidazopyridine derivative, specifically known for its role as a potent inhibitor of the Hedgehog signaling pathway. The chemical structure of JK184 is represented by the formula 4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, with a CAS number of 315703-52-7. This compound has garnered attention in pharmacological research due to its ability to modulate cellular signaling mechanisms involved in various biological processes, particularly in cancer biology.
There is no scientific research available on the biological activity or mechanism of action of N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine.
JK184 primarily functions by inhibiting the activity of the Smoothened protein, a crucial component of the Hedgehog signaling pathway. The inhibition leads to a decrease in the transcriptional activity of Gli proteins, which are downstream effectors of this pathway. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 30 nM, indicating its potency in disrupting Hedgehog signaling under experimental conditions .
In biochemical assays, JK184 has been shown to induce cell death in cancer cells by dysregulating autophagy processes. This effect is dose- and time-dependent, suggesting that the compound can be tailored for specific therapeutic applications .
The biological activity of JK184 is primarily linked to its role as an antagonist of the Hedgehog signaling pathway. Studies have demonstrated that JK184 can inhibit Hedgehog pathway activation in various cell types, including Shh-LIGHT2 cells stimulated with Sonic Hedgehog-conditioned media or Smoothened agonists .
The synthesis of JK184 involves several organic chemistry techniques typically employed for constructing imidazopyridine derivatives. While specific synthetic routes may vary, they generally include:
Exact synthetic pathways may be proprietary or detailed in specific chemical literature.
JK184 has several potential applications, particularly in oncology due to its inhibitory effects on the Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma. Its ability to induce apoptosis in cancer cells makes it a candidate for therapeutic development .
Additionally, JK184 may serve as a valuable tool compound for studying Hedgehog signaling dynamics and cellular responses in research settings.
Interaction studies involving JK184 have highlighted its capacity to influence various biomolecular interactions within cells. Notably, it has been shown to affect microtubule dynamics, thereby influencing cellular architecture and function . Furthermore, research indicates that JK184 can modulate autophagic processes, enhancing our understanding of its role in cellular homeostasis and cancer therapy .
Several compounds share structural or functional similarities with JK184, particularly those targeting the Hedgehog signaling pathway. Below is a comparative overview:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| GDC-0449 (Vismodegib) | Small molecule | Smoothened inhibitor | First FDA-approved Hedgehog inhibitor |
| LDE225 (Sonidegib) | Small molecule | Smoothened antagonist | Extended half-life; used for advanced basal cell carcinoma |
| IPI-926 (Saridegib) | Small molecule | Smoothened inhibitor | Dual inhibition of both Smoothened and Gli proteins |
JK184 stands out due to its dual role involving microtubule dynamics alongside Hedgehog inhibition, which may provide unique therapeutic avenues compared to other inhibitors that primarily focus on Smoothened antagonism .
JK184 (N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine) is a heterocyclic organic compound with significant biological activity, particularly as a downstream inhibitor of the Hedgehog (Hh) signaling pathway. Its molecular structure comprises a thiazole core linked to imidazopyridine and ethoxyphenyl groups, enabling dual mechanisms of action via alcohol dehydrogenase 7 (ADH7) inhibition and microtubule depolymerization. Analytical characterization confirms high purity (>98%), with solubility in dimethyl sulfoxide (DMSO) and ethanol. JK184 demonstrates potent antiproliferative effects in cancer models, though its clinical application is limited by off-target interactions and solubility challenges.
JK184 has the molecular formula C₁₉H₁₈N₄OS and a molar mass of 350.44 g/mol. The IUPAC name, N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine, reflects its core structure:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 315703-52-7 | |
| EC Number | 683-690-1 | |
| SMILES | CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |
| InChI Key | ROYXIPOUVGDTAO-UHFFFAOYSA-N |
No geometric or stereoisomers have been reported for JK184 due to its rigid planar structure. The imidazopyridine and thiazole rings adopt a coplanar conformation, stabilized by π-π stacking interactions. Computational modeling suggests that the ethoxyphenyl group rotates freely, contributing to conformational flexibility. However, crystallographic data remain unavailable, limiting insights into solid-state packing.
Crystallographic studies are absent in published literature. However, powder X-ray diffraction (PXRD) data indicate an amorphous solid-state structure. Physical properties include:
JK184 functions as a potent downstream Hedgehog signaling inhibitor that specifically targets Gli-dependent transcriptional activity with an inhibitory concentration fifty (IC50) of 30 nanomolar [1] [2]. This mechanism represents a unique approach to Hedgehog pathway modulation, as JK184 operates downstream of Smoothened to directly interfere with Gli transcription factor function [3] [4].
The compound demonstrates exceptional specificity for Gli proteins, which serve as the primary transcriptional effectors of the Hedgehog signaling cascade [5] [6]. Research findings indicate that JK184 intervention results in significant suppression of Gli1 expression in various cancer cell lines, including inflammatory breast cancer cells where Gli1 messenger ribonucleic acid (mRNA) expression was markedly reduced following treatment [6] [7]. The mechanism involves direct inhibition of Gli-dependent transcriptional activation of target genes, effectively blocking the expression of downstream Hedgehog pathway components [8] [9].
Molecular analysis reveals that JK184 treatment leads to coordinated suppression of multiple Hedgehog signaling genes, including Smoothened (SMO), Patched1 (PTCH1), Gli1, Gli2, Gli3, and Suppressor of Fused (SUFU) [10]. This comprehensive inhibition pattern suggests that JK184 affects a central regulatory node within the Gli transcriptional network, resulting in cascade-like suppression of the entire pathway [10] [9].
The transcriptional effects of JK184 extend beyond simple Gli inhibition to include modulation of downstream target genes involved in cell cycle progression and anti-apoptotic responses [6] [11]. Specifically, JK184 treatment significantly reduces expression of B-cell lymphoma 2 (Bcl-2), cyclin E1 (CCNE1), and cyclin D1 (CCND1) in cancer cells, demonstrating the functional consequence of Gli transcriptional inhibition [6] [11].
| Gli Target Gene | Effect of JK184 | Cell Line | Statistical Significance |
|---|---|---|---|
| Gli1 | Significantly reduced | SUM149, SUM159 | p < 0.0001 |
| Bcl-2 | Significantly reduced | SUM149, MDA-MB-231, SUM159 | p < 0.0001 |
| CCNE1 | Significantly reduced | SUM149, SUM159 | p < 0.01 |
| CCND1 | Significantly reduced | SUM149 | p < 0.001 |
JK184 demonstrates superior pharmacological properties compared to cyclopamine and its derivatives in multiple critical aspects [1] [2] [12]. The compound exhibits significantly enhanced potency with an IC50 of 30 nanomolar for Gli-dependent transcriptional inhibition, representing a 16-fold improvement over cyclopamine's IC50 range of 500-1000 nanomolar [1] [2] [12] [13].
The mechanism of action fundamentally differs between JK184 and cyclopamine derivatives. While cyclopamine and its analogs function as Smoothened antagonists that bind directly to the heptahelical bundle of Smoothened [12] [14], JK184 operates through a distinct downstream mechanism targeting Gli transcription factors directly [1] [3] [4]. This downstream targeting approach provides several advantages, including potential effectiveness against tumors with Smoothened mutations that confer resistance to upstream inhibitors [5] [12].
Comparative analysis with established cyclopamine derivatives reveals JK184's unique position in the Hedgehog inhibitor landscape. KAAD-cyclopamine (3-keto-N-aminoethyl aminocaproyl digyrocinnamoyl cyclopamine), considered one of the most potent cyclopamine derivatives with an IC50 of 1.5-3 nanomolar, still operates through Smoothened antagonism [12]. JK184's 30 nanomolar IC50 for Gli inhibition represents comparable efficacy while targeting a different node in the pathway [1] [2].
Chemical stability represents another significant advantage of JK184 over cyclopamine derivatives. Cyclopamine suffers from chemical instability, particularly in acidic conditions, which limits its therapeutic utility [12] [13]. JK184 maintains structural stability under physiological conditions, providing more consistent pharmacological activity [15] [16].
| Compound | IC50 (nM) | Target | Mechanism | Stability |
|---|---|---|---|---|
| JK184 | 30 | Gli transcription factors | Downstream Gli inhibition | Stable |
| Cyclopamine | 500-1000 | Smoothened | Smo antagonism | Chemically unstable |
| KAAD-Cyclopamine | 1.5-3 | Smoothened | Enhanced Smo antagonism | More stable than cyclopamine |
| Jervine | 500-700 | Smoothened | Smo antagonism | More stable than cyclopamine |
| IPI-269609 | 200 | Smoothened | Smo antagonism | Improved stability |
The pharmacokinetic profile of JK184 demonstrates advantages in cellular uptake and bioavailability compared to cyclopamine derivatives [8]. Studies using biodegradable polymeric micelles revealed that JK184 encapsulation enhanced cytotoxicity and cellular uptake compared to free drug formulations [8]. The compound exhibits sustained release behavior and demonstrates stronger inhibitory effects on cell proliferation, migration, and invasion compared to equivalent concentrations of cyclopamine derivatives [8] .
JK184 induces autophagy in breast cancer cells through specific inhibition of the Akt/mTOR signaling pathway, a critical negative regulator of autophagy induction [5] [18]. The compound demonstrates dose-dependent suppression of both Akt and mechanistic target of rapamycin (mTOR) phosphorylation, effectively releasing the inhibitory control these kinases exert on autophagy machinery [5] [18] [19].
Mechanistic studies reveal that JK184 treatment results in significant reduction of Akt phosphorylation at serine 473 and mTOR phosphorylation at serine 2448 in breast cancer cell lines [5] [18]. This dual inhibition effectively disrupts the PI3K/Akt/mTOR signaling cascade, which normally functions to suppress autophagy under nutrient-rich conditions [20] [21]. The suppression of mTOR complex 1 (mTORC1) activity removes the inhibitory phosphorylation of autophagy-related proteins, allowing autophagy initiation to proceed [5] [18].
The temporal dynamics of Akt/mTOR pathway suppression by JK184 demonstrate rapid onset with detectable effects within 24 hours of treatment [5] [18]. Dose-response analysis indicates that pathway suppression occurs in a concentration-dependent manner, with maximum inhibition achieved at therapeutically relevant concentrations [5] [18]. This rapid and potent suppression of growth signaling pathways represents a key mechanism by which JK184 promotes autophagy induction in cancer cells [5] [18].
Research findings demonstrate that the autophagy induced by JK184 through Akt/mTOR pathway suppression serves a cytoprotective function in breast cancer cells [5] [18]. Inhibition of autophagy using chloroquine or 3-methyladenine significantly enhanced the antiproliferative effects of JK184, indicating that autophagy activation represents a cellular survival mechanism that partially counteracts the compound's cytotoxic effects [5] [18].
| Pathway Component | Phosphorylation Site | Effect of JK184 | Functional Consequence |
|---|---|---|---|
| Akt | Serine 473 | Significant reduction | Loss of growth signaling |
| mTOR | Serine 2448 | Significant reduction | Autophagy disinhibition |
| mTORC1 | Complex activity | Inhibition | Autophagy initiation |
| 4E-BP1 | mTOR substrate | Dephosphorylation | Protein synthesis reduction |
JK184 treatment induces robust autophagy characterized by enhanced LC3B-II conversion and accelerated p62/SQSTM1 degradation in cancer cell lines [5] [18]. Light chain 3B (LC3B) serves as a critical autophagy marker, with its conversion from the cytosolic LC3B-I form to the lipidated LC3B-II form representing a key step in autophagosome formation [5] [18] [22].
Biochemical analysis demonstrates that JK184 treatment results in dose-dependent increases in LC3B-II levels across multiple breast cancer cell lines, including MCF-7, MDA-MB-231, MDA-MB-468, BT549, and SKBR3 [5] [18]. The LC3B-II conversion occurs in conjunction with increased expression of other autophagy-related proteins, including Atg5 and Beclin 1, indicating comprehensive activation of the autophagy machinery [5] [18].
The degradation of p62/SQSTM1 represents another hallmark of functional autophagy flux induced by JK184 [5] [18]. p62/SQSTM1 functions as a selective autophagy receptor that links ubiquitinated cargo to the autophagy machinery through its interaction with LC3B [21] [23] [24]. The compound promotes dose-dependent reduction in p62/SQSTM1 protein levels, indicating active autophagic flux and cargo clearance [5] [18].
Fluorescence microscopy studies using tandem mRFP-GFP-LC3 reporters confirm that JK184 promotes complete autophagy flux, with formation of both autophagosomes and autolysosomes [5] [18]. The compound induces more autolysosome formation than autophagosome accumulation, indicating efficient progression through the entire autophagy pathway rather than merely autophagosome formation [5] [18].
Immunofluorescence analysis reveals that JK184 treatment increases the formation of LC3B puncta and promotes colocalization of LC3B with LAMP2, a lysosomal marker, confirming autolysosome formation [5] [18]. The compound also induces accumulation of acidic vesicular organelles detected by acridine orange staining, providing additional evidence for functional autophagy induction [5] [18].
| Autophagy Marker | Effect of JK184 | Dose Dependency | Cellular Context |
|---|---|---|---|
| LC3B-I to LC3B-II conversion | Increased | Dose-dependent | Breast cancer cells |
| p62/SQSTM1 degradation | Increased | Dose-dependent | Breast cancer cells |
| Atg5 expression | Increased | Dose-dependent | Breast cancer cells |
| Beclin 1 expression | Increased | Dose-dependent | Breast cancer cells |
| Acidic vesicular organelles | Increased | Dose-dependent | Breast cancer cells |
| Autophagosome formation | Increased | Dose-dependent | Breast cancer cells |
| Autolysosome formation | Increased | Dose-dependent | Breast cancer cells |
The functional significance of JK184-induced autophagy extends beyond simple protein degradation to include modulation of cellular stress responses and survival mechanisms [5] [18]. The compound's ability to induce complete autophagy flux, as evidenced by both LC3B-II conversion and p62/SQSTM1 degradation, represents a double-edged mechanism that initially promotes cell survival but can be therapeutically exploited through autophagy inhibition [5] [18].
JK184 exhibits significant off-target effects that extend beyond its primary Hedgehog pathway inhibition, demonstrating interactions with multiple non-canonical signaling pathways [3] [4] [10]. These off-target effects contribute to the compound's complex pharmacological profile and may influence its therapeutic efficacy and potential side effects.
The most well-characterized off-target effect of JK184 involves inhibition of alcohol dehydrogenase 7 (ADH7) with an IC50 of 210 nanomolar [15] [2] [25]. ADH7 represents a class IV alcohol dehydrogenase that primarily functions in retinoid metabolism, catalyzing the oxidation of all-trans-retinol to retinal [26] [27]. This enzymatic inhibition potentially disrupts retinoic acid synthesis, which plays critical roles in cellular differentiation and development [26] [27].
JK184 demonstrates potent microtubule depolymerizing activity, revealing dual roles for the cytoskeleton in Hedgehog signaling regulation [3] [4] [25]. The compound interferes with microtubule assembly and stability, which may contribute to its effects on Hedgehog pathway function since primary cilia, which depend on microtubule structures, serve as critical sites for Hedgehog signal transduction [3] [4] [28].
In immune cells, particularly T cells, JK184 exhibits unexpected activation effects on multiple signaling pathways [10]. RNA sequencing analysis reveals that JK184 treatment enriches cytokine-cytokine receptor interactions and MAPK signaling pathways in T cells, despite the absence of detectable Hedgehog pathway modulation in these cells [10]. This suggests that JK184's immunomodulatory effects occur through mechanisms independent of Hedgehog signaling inhibition [10].
The compound upregulates expression of key immune activation genes in T cells, including JUN, granzyme B (GZMB), interferon-gamma (IFNG), interleukin-12 receptor beta 2 (IL12RB2), and B-cell lymphoma 6 (BCL6), while simultaneously downregulating forkhead box P3 (FOXP3) [10]. This gene expression pattern indicates enhanced T cell activation and effector function, potentially explaining JK184's synergistic effects with immunotherapy approaches [10].
| Off-Target Effect | IC50/Effect Level | Cellular Context | Functional Consequence |
|---|---|---|---|
| Alcohol dehydrogenase 7 inhibition | 210 nM | Enzymatic inhibition | Retinoid metabolism disruption |
| Microtubule depolymerization | Potent inhibition | Cytoskeletal effects | Hedgehog signaling modulation |
| MAPK signaling pathway activation | Upregulation | T cell activation | Enhanced T cell activity |
| Cytokine-cytokine receptor interactions | Pathway enrichment | Immune cell signaling | Immune modulation |
| Toll-like receptor cascade activation | Gene upregulation | Immune response | Inflammatory response |
| Calcium signaling pathway modulation | Pathway enrichment | Cellular signaling | Cellular communication |
Gene set enrichment analysis reveals that JK184 treatment activates toll-like receptor cascade-related genes and calcium signaling pathway components in immune cells [10]. These effects suggest that JK184 may function as an immunostimulatory agent through mechanisms distinct from its anti-cancer effects in tumor cells [10].
The compound's effects on calcium signaling pathways may have broader implications for cellular function, as calcium serves as a universal second messenger involved in numerous physiological processes [10]. The modulation of calcium homeostasis could contribute to JK184's effects on both tumor cells and immune cells, providing a potential mechanistic link between its anti-cancer and immunomodulatory activities [10].
Research findings indicate that JK184's off-target effects on microtubule dynamics may be functionally relevant to its Hedgehog pathway inhibition activity [3] [4] [29]. The compound's ability to depolymerize microtubules could interfere with primary cilium function, which is essential for proper Hedgehog signal transduction [3] [4]. This represents a potential mechanism by which JK184 exerts dual effects on Hedgehog signaling through both direct Gli inhibition and indirect ciliary dysfunction [3] [4] [29].
Corrosive;Irritant